molecular formula C24H40N10O7 B12533939 L-Tyrosine, L-arginyl-L-arginyl-L-seryl- CAS No. 868828-75-5

L-Tyrosine, L-arginyl-L-arginyl-L-seryl-

Cat. No.: B12533939
CAS No.: 868828-75-5
M. Wt: 580.6 g/mol
InChI Key: WDVLIKQRPYYIPR-XSLAGTTESA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tyrosine-arginine-serine (YRS) peptides follows a strict sequence-based protocol, where amino acid residues are listed from the N-terminal to the C-terminal end. For example, the heptapeptide L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine (YRSQSIS) is assigned the IUPAC name L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine and the CAS Registry Number 315667-92-6. Similarly, the tripeptide L-tyrosyl-L-arginyl-L-serine (YRS) is systematically named L-tyrosyl-L-arginyl-L-serine with CAS Number 145458565.

The inversion of residue order significantly alters both nomenclature and chemical properties. The tripeptide L-arginyl-L-tyrosyl-L-serine (RYS), distinct from YRS, receives the IUPAC designation L-arginyl-L-tyrosyl-L-serine and CAS Number 145453981. These distinctions underscore the critical role of sequence specificity in defining peptide identity.

Peptide Sequence IUPAC Name CAS Registry Number Molecular Formula Molecular Weight (g/mol)
YRSQSIS L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine 315667-92-6 C₃₅H₅₇N₁₁O₁₃ 839.9
YRS L-tyrosyl-L-arginyl-L-serine 145458565 C₁₈H₂₈N₆O₆ 424.5
RYS L-arginyl-L-tyrosyl-L-serine 145453981 C₁₈H₂₈N₆O₆ 424.5

The molecular formula C₁₈H₂₈N₆O₆ is shared by both YRS and RYS tripeptides, yet their structural isomerism results in distinct biochemical behaviors, as evidenced by divergent PubChem entries.

Properties

CAS No.

868828-75-5

Molecular Formula

C24H40N10O7

Molecular Weight

580.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H40N10O7/c25-15(3-1-9-30-23(26)27)19(37)32-16(4-2-10-31-24(28)29)20(38)34-18(12-35)21(39)33-17(22(40)41)11-13-5-7-14(36)8-6-13/h5-8,15-18,35-36H,1-4,9-12,25H2,(H,32,37)(H,33,39)(H,34,38)(H,40,41)(H4,26,27,30)(H4,28,29,31)/t15-,16-,17-,18-/m0/s1

InChI Key

WDVLIKQRPYYIPR-XSLAGTTESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing linear peptides like RGRSWTY. This approach involves sequential coupling of amino acids to a resin, followed by deprotection and cleavage.

Key Steps:

  • Resin Preparation :

    • Rink Amide MBHA resin is commonly used for C-terminal amidation.
    • Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are applied to amino acids to prevent undesired reactions.
  • Amino Acid Coupling :

    • Activation : Amino acids are activated using reagents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) .
    • Coupling : Each amino acid is added sequentially to the growing peptide chain. For RGRSWTY, the sequence is: Arg-Gly-Arg-Ser-Trp-Thr-Tyr .
  • Deprotection and Cleavage :

    • Fmoc Deprotection : piperidine in DMF removes Fmoc groups.
    • Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) cleaves the peptide from the resin and removes side-chain protecting groups.
Example Protocol from Patent:
Step Reagent/Condition Purpose
1 L-Tyrosine ester hydrochloride Starting material
2 Trifluoroacetic anhydride, pyridine Amidation to form O-alkyl derivatives
3 Diethyl azodicarboxylate, triphenylphosphine Etherification
4 Potassium carbonate, water/ethanol Hydrolysis to yield intermediate

Yield Optimization :

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) improves coupling efficiency.
  • Reaction Time : Longer reaction times (8–24 hours) enhance purity for sterically hindered residues like Trp.

Mixed Anhydride Method

The mixed anhydride method is a solution-phase approach for peptide synthesis, often used for small peptides or intermediates.

Mechanism:

  • Anhydride Formation :

    • COCl2 (phosgene) or isobutyl chloroformate reacts with a carboxyl group to form an mixed anhydride.
    • Example: BOC-Ser-OH + isobutyl chloroformate → BOC-Ser-O-CO-O-(CH2)2CH(CH3) .
  • Amino Acid Coupling :

    • The anhydride reacts with an amino group (e.g., Arg or Gly) to form a peptide bond.
Case Study from Patent:
Component Role
BOC-Ser-OH Acyl donor
Isobutyl chloroformate Activating agent
N-Methylmorpholine Base for deprotonation
Tetrahydrofuran (THF) Solvent

Advantages :

  • High Efficiency : Suitable for coupling sterically hindered residues like Arg.
  • Scalability : Applicable to large-scale synthesis.

Limitations :

  • Side Reactions : Over-activation may lead to racemization or decomposition.

Fragment Condensation

Fragment condensation combines pre-synthesized peptide fragments to form the final product. This method is useful for complex peptides with repeated sequences.

Strategy:

  • Synthesize Fragments :

    • N-Terminal Fragment : Arg-Gly-Arg.
    • C-Terminal Fragment : Ser-Trp-Thr-Tyr.
  • Coupling :

    • Reagents : DCC/HOBt or HATU.
    • Conditions : Room temperature, anhydrous DMF or DCM.
Example from Patent:
Fragment Coupling Reagent Yield
BOC-Leu-Nitro-Arg DCC/HOBt 77.7%
Prolyl-azaglycine amide DCC/HOBt 62%

Key Considerations :

  • Solubility : Use solvents like DMF to dissolve hydrophobic fragments.
  • Purification : Reverse-phase HPLC is essential post-coupling.

Enzymatic Synthesis

Enzymatic methods, though less common, offer mild conditions and high stereoselectivity.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
SPPS High purity, automation Costly, resin losses 60–90%
Mixed Anhydride Scalable, rapid Side reactions 50–75%
Fragment Condensation Modular, efficient Low solubility 40–70%

Optimal Choice :

  • SPPS for small-scale, high-purity synthesis.
  • Mixed Anhydride for industrial production.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-arginyl-L-arginyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: The guanidino group of L-arginine can be reduced to form secondary amines.

    Substitution: The hydroxyl group of L-serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced derivatives.

    Substitution: Alkylated or acylated derivatives of the peptide.

Scientific Research Applications

L-Tyrosine, L-arginyl-L-arginyl-L-seryl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for neurotransmitters and in wound healing.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-arginyl-L-arginyl-L-seryl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The peptide can bind to receptors and enzymes, influencing their activity.

    Pathways: It may modulate signaling pathways related to neurotransmitter synthesis, protein phosphorylation, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Key Functional Roles Bioavailability/Solubility
L-Tyrosine Aromatic, hydroxylated side chain Neurotransmitter synthesis, stress response, thyroid hormone precursor Moderate solubility in water
L-Phenylalanine Aromatic, lacks hydroxyl group Precursor for tyrosine, dopamine, and melanin Similar to tyrosine
N-Acetyl L-Tyrosine Acetylated tyrosine derivative Enhanced bioavailability; used in nootropics for cognitive support Higher solubility than L-tyrosine
Arg-Arg-Ser Cationic tripeptide Hypothesized roles in enzyme binding, cellular signaling (inferred from arginine-rich peptides) High solubility due to charged residues

Biochemical Pathways and Interactions

  • L-Tyrosine vs. L-Phenylalanine: L-Phenylalanine is hydroxylated to form L-tyrosine via phenylalanine hydroxylase, linking their metabolic pathways .
  • L-Tyrosine vs. N-Acetyl L-Tyrosine (NALT) :

    • NALT’s acetyl group improves blood-brain barrier penetration, making it 20–30% more bioavailable than L-tyrosine in clinical studies .
    • Both compounds upregulate dopamine synthesis, but NALT shows superior efficacy in mitigating cold-induced cognitive decline .
  • Arg-Arg-Ser vs. Other Arginine-Rich Peptides :

    • Arginine residues in Arg-Arg-Ser facilitate binding to anionic surfaces (e.g., cell membranes) and enzymes like arginyl-tRNA synthetase, similar to LAT1-targeted drug conjugates .
    • Compared to lysine-rich peptides, arginine’s guanidinium group enables stronger hydrogen bonding, critical for substrate recognition in protein synthesis .

Pharmacological and Clinical Data

Parameter L-Tyrosine N-Acetyl L-Tyrosine Arg-Arg-Ser (Inferred)
Cellular Uptake LAT1-mediated transport Passive diffusion + LAT1 Likely endocytosis or cationic interaction
Therapeutic Use Stress resilience, ADHD support Cognitive enhancement, nootropics Potential drug delivery carrier
Toxicity Mild (GI distress at high doses) Lower risk of side effects Limited data; likely low toxicity

Research Findings and Contradictions

  • L-Tyrosine in Steroidogenesis :

    • shows L-tyrosine upregulates steroidogenic genes (STAR, CYP11A1) in rabbits, enhancing testosterone synthesis. However, human studies report inconsistent effects, possibly due to species-specific pathways .
  • Arg-Arg-Ser vs.
  • Contradictions in Nitration Reactions :

    • L-Tyrosine forms distinct nitrosated products with nitrite (pinkish-brown TLC spots) versus peroxynitrite (3-nitrotyrosine), highlighting context-dependent reactivity .

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